CGS 35066

描述

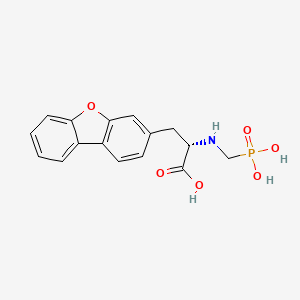

CGS 35066 是一种强效且选择性的内皮素转化酶-1 (ECE-1) 抑制剂。 它是一种氨基膦酸酯化合物,在体外已显示出对人 ECE-1 和大鼠肾脏中性内肽酶 24.11 (NEP) 的活性具有显著的抑制作用 。该化合物因其潜在的治疗应用而得到研究,尤其是在心血管疾病方面。

准备方法

合成路线和反应条件: CGS 35066 的合成涉及多个步骤。其中一种主要方法是在醋酸钯存在下,3-碘二苯并呋喃与甲基 2-乙酰氨基丙烯酸酯进行 Heck 偶联,从而得到α,β-不饱和α-酰胺酯。然后在钯碳上氢化该酯,生成外消旋饱和酯。 使用碱性蛋白酶对该酯进行对映选择性水解,形成所需的S-羧酸 。

另一种方法包括二芳醚的邻位钯化,形成二苯并呋喃,然后使用碱性蛋白酶进行动力学拆分,得到 S-羧酸。 所得氨基酸经过多个步骤,包括酯化、与甲醛缩合和与亚磷酸二苯酯反应,最终得到氨基膦酸酯化合物 。

工业生产方法: this compound 的工业生产方法尚未得到广泛的记录。上述合成路线可以通过适当优化反应条件和纯化过程,放大到工业生产。

化学反应分析

反应类型: CGS 35066 主要由于存在膦酸酯基团和氨基基团等反应性官能团,而发生取代反应。它还可以参与缩合反应,特别是在其合成过程中。

常用试剂和条件: this compound 的合成和反应中常用的试剂包括醋酸钯、甲基 2-乙酰氨基丙烯酸酯、甲醛、亚磷酸二苯酯和碱性蛋白酶。 反应条件通常包括在钯碳上氢化、在甲醇中用盐酸酯化以及在受控温度下进行缩合反应 。

主要形成的产物: this compound 合成产生的主要产物是氨基膦酸酯化合物本身。 在其合成过程中,还形成了中间产物,例如 α,β-不饱和 α-酰胺酯和 S-羧酸 。

科学研究应用

Hypertension Studies

CGS 35066 has been extensively studied for its antihypertensive properties. In experiments involving normotensive and spontaneously hypertensive rats (SHRs), this compound demonstrated significant reductions in mean arterial blood pressure (MABP). For instance, administration at doses of 0.3 to 10 mg/kg resulted in a dose-dependent blockade of the pressor responses induced by big ET-1 .

Table 1: Effects of this compound on Blood Pressure in Rat Models

| Dose (mg/kg) | Normotensive Rats (%) | SHRs (%) |

|---|---|---|

| 0.3 | 61 | - |

| 1 | 78 | - |

| 3 | 93 | - |

| 10 | 98 | - |

Combination Therapy

Research has shown that this compound can enhance the efficacy of other antihypertensive agents, such as angiotensin-converting enzyme (ACE) inhibitors like benazepril. When administered together, these compounds exhibited additive effects on blood pressure reduction in normotensive rats .

Neurodegenerative Disease Applications

Recent studies have explored the role of this compound in neurodegenerative conditions, particularly Alzheimer's disease. The compound has been shown to influence amyloid-beta levels, which are critical in Alzheimer’s pathology. In SH-SY5Y cells expressing amyloid precursor protein (APP), this compound led to dose-dependent increases in extracellular amyloid-beta levels .

Table 2: Impact of this compound on Amyloid-Beta Levels

| Treatment | Aβ40 Levels (pg/ml) |

|---|---|

| Control | X |

| This compound | X + Δ |

Endothelin-1 System Modulation

In a study examining the modulation of the ET system by TWEAK, this compound effectively blocked TWEAK-induced increases in ET-1 synthesis in human endothelial cells. This suggests its potential utility in conditions characterized by elevated ET-1 levels .

Vascular Remodeling

Another significant application of this compound is its effect on vascular remodeling post-balloon angioplasty. It has been observed to attenuate neointimal proliferation in rat carotid arteries, indicating a potential therapeutic role in preventing restenosis after vascular interventions .

作用机制

CGS 35066 通过选择性抑制内皮素转化酶-1 发挥其作用。该酶负责将大内皮素-1 转化为内皮素-1,内皮素-1 是一种强效的血管收缩剂。 通过抑制这种转化,this compound 降低了内皮素-1 的水平,从而减轻其血管收缩效应 。

This compound 的分子靶标包括人内皮素转化酶-1 和大鼠肾脏中性内肽酶 24.11。 抑制这些酶会导致内皮素-1 水平降低,随后血压和血管张力降低 。

相似化合物的比较

CGS 35066 在作为内皮素转化酶-1 抑制剂的高选择性和效力方面是独特的。 类似化合物包括 CGS 35339,它也抑制内皮素转化酶-1,但选择性和效力曲线不同 。

其他类似化合物包括各种针对内皮素转化酶-1 和中性内肽酶 24.11 的氨基膦酸酯抑制剂。 This compound 因其对中性内肽酶 24.11 的选择性超过 100 倍,以及其能够阻断体外大内皮素-1 诱导的高血压效应而脱颖而出 。

类似化合物列表

- CGS 35339

- 各种针对内皮素转化酶-1 和中性内肽酶 24.11 的氨基膦酸酯抑制剂

生物活性

CGS 35066, a selective inhibitor of endothelin-converting enzyme-1 (ECE-1), has garnered attention for its biological activity in various physiological and pathological contexts. This article delves into the compound's mechanisms of action, efficacy in different models, and its implications in therapeutic settings.

- Molecular Formula : CHNOP

- Molecular Weight : 349.275 g/mol

- CAS Number : 261619-50-5

- IC50 Values :

This compound functions primarily as a potent and selective inhibitor of ECE-1, which is crucial in the conversion of big endothelin to endothelin-1 (ET-1). By inhibiting ECE-1, this compound reduces ET-1 levels, which is significant in conditions characterized by excessive vasoconstriction and hypertension.

In Vitro Studies

Research indicates that this compound effectively increases intracellular and extracellular amyloid-beta (Aβ) levels in SH-SY5Y cells, suggesting a role in modulating amyloid pathology relevant to Alzheimer's disease . The compound’s inhibition of ECE-1 also plays a role in reducing ET-1 production, which is implicated in various cardiovascular diseases.

In Vivo Studies

In animal models, particularly Wistar rats subjected to glycerol-induced rhabdomyolysis, this compound administration resulted in significant attenuation of renal vascular resistance (RVR) and acute kidney injury (AKI) associated with elevated ET-1 levels . This highlights its potential therapeutic application in conditions where ET-1 contributes to renal dysfunction.

Comparative Efficacy

A comparative analysis of this compound with other ECE inhibitors demonstrates its superior potency. For instance, it has been shown to be 10 to 100 times more effective than thiorphan and phosphoramidon in inhibiting big ET-1-induced responses .

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | 22 | Human ECE-1 |

| Thiorphan | >1000 | NEP |

| Phosphoramidon | >1000 | NEP |

Case Study 1: Cardiovascular Implications

In a study examining the effects of TWEAK on ET-1 synthesis, this compound was shown to block TWEAK-dependent increases in ET-1 production. This suggests its utility in managing conditions where TWEAK-mediated pathways exacerbate cardiovascular issues .

Case Study 2: Alzheimer's Disease Models

In models simulating Alzheimer's pathology, this compound's ability to modulate Aβ levels posits it as a candidate for further exploration in neurodegenerative disease therapies. The dose-dependent increase in Aβ levels upon treatment indicates a complex interaction that warrants further investigation .

属性

IUPAC Name |

(2S)-3-dibenzofuran-3-yl-2-(phosphonomethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16NO6P/c18-16(19)13(17-9-24(20,21)22)7-10-5-6-12-11-3-1-2-4-14(11)23-15(12)8-10/h1-6,8,13,17H,7,9H2,(H,18,19)(H2,20,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUVAUSVWLATAE-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CC(C(=O)O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C[C@@H](C(=O)O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261619-50-5 | |

| Record name | CGS 35066 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261619505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。